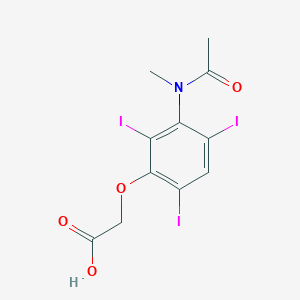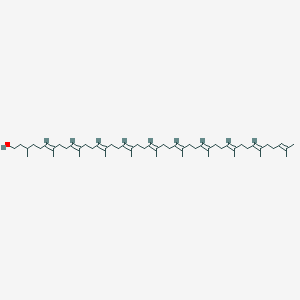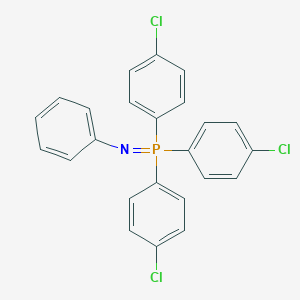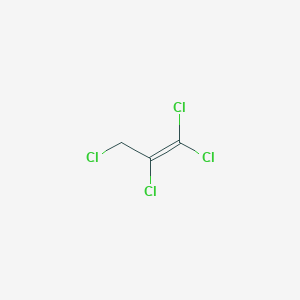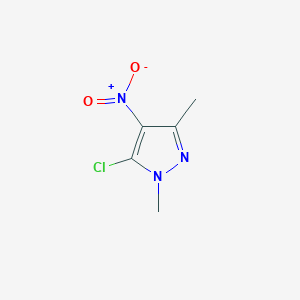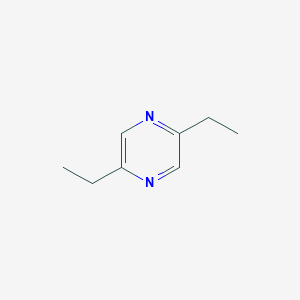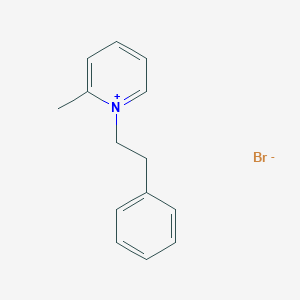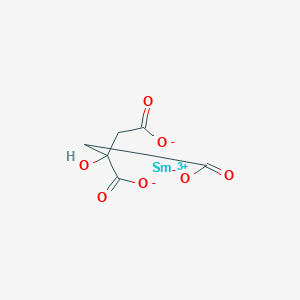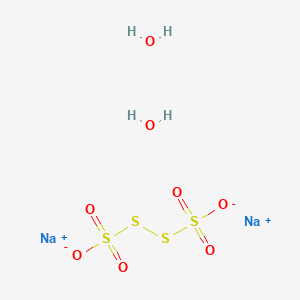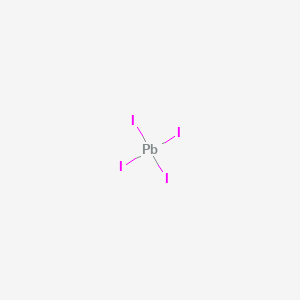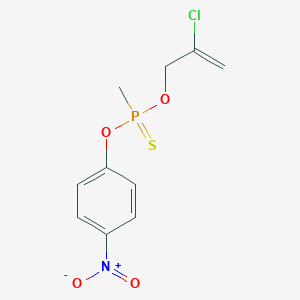
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture to control pests. Its chemical formula is C8H10ClNO5PS, and it is a white crystalline solid with a melting point of 67-68°C. Methyl parathion is a highly toxic compound that can cause serious health problems if ingested or inhaled. Therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
Methyl parathion acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
生化和生理效应
Methyl parathion can have harmful effects on humans and animals if ingested or inhaled. It can cause symptoms such as nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure can lead to neurological damage, cancer, and reproductive disorders. Therefore, it is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines.
实验室实验的优点和局限性
Methyl parathion is a widely used insecticide in agriculture and is readily available for research purposes. It has been used as a model compound to study the effects of organophosphorus insecticides on non-target organisms. However, its high toxicity and potential health risks limit its use in laboratory experiments, and safer alternatives should be considered.
未来方向
Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion. This could include the development of new insecticides that target specific pests while minimizing harm to non-target organisms. Additionally, research could explore the use of biological control methods such as natural enemies and pheromone traps to reduce the reliance on chemical insecticides. Finally, research could investigate the potential of integrated pest management strategies that combine different control methods to achieve sustainable pest control.
In conclusion, Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion is a highly toxic insecticide that has been widely used in agriculture to control pests. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. It is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines to minimize health risks to humans and animals. Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion and exploring sustainable pest control methods.
合成方法
Methyl parathion can be synthesized by reacting O-ethyl O-(4-nitrophenyl) phosphorothioate with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S-alkylation mechanism, where the thiolate anion attacks the alkyl halide to form a new carbon-sulfur bond.
科学研究应用
Methyl parathion has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests such as aphids, mites, and thrips. However, its use has also been associated with environmental contamination and health risks to humans and animals. Therefore, research has focused on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion.
属性
CAS 编号 |
14667-53-9 |
|---|---|
产品名称 |
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester |
分子式 |
C10H11ClNO4PS |
分子量 |
307.69 g/mol |
IUPAC 名称 |
2-chloroprop-2-enoxy-methyl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3 |
InChI 键 |
RXANTKIKQXIXAB-UHFFFAOYSA-N |
SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




